5-Phenylcinnoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10N2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

5-phenylcinnoline |

InChI |

InChI=1S/C14H10N2/c1-2-5-11(6-3-1)12-7-4-8-14-13(12)9-10-15-16-14/h1-10H |

InChI Key |

MRFIMTGTEOZFKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=CN=NC3=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Phenylcinnoline: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnoline (1,2-benzodiazine) and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry.[1] The cinnoline scaffold, being isosteric to quinoline and isoquinoline, serves as a crucial structural subunit in a variety of compounds exhibiting a broad spectrum of pharmacological activities.[2] These activities include antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties.[2][3] The diverse biological effects of cinnoline derivatives stem from the unique electronic distribution within the bicyclic system and the potential for substitution at various positions, allowing for the fine-tuning of their physicochemical and pharmacological profiles. This guide focuses specifically on 5-phenylcinnoline, providing a comprehensive overview of its chemical structure, properties, synthesis, and reactivity, to support its exploration in drug discovery and development.

Chemical Structure and Physicochemical Properties

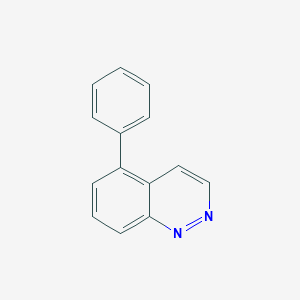

This compound is a heterocyclic aromatic compound with the molecular formula C₁₄H₁₀N₂. Its structure consists of a cinnoline core with a phenyl group substituted at the 5-position.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

While specific experimental data for this compound is not abundantly available in the public domain, the properties of related aza-aromatic compounds can provide valuable insights. The introduction of the phenyl group at the 5-position is expected to significantly influence its physical and chemical characteristics compared to the parent cinnoline molecule.

| Property | Predicted/Expected Value | Notes |

| Molecular Weight | 206.24 g/mol | Calculated from the molecular formula C₁₄H₁₀N₂. |

| Melting Point | Expected to be a solid at room temperature with a defined melting point. | Phenyl substitution generally increases the melting point compared to the parent heterocycle due to increased molecular weight and intermolecular interactions. |

| Boiling Point | Expected to be high, likely >300 °C. | Aromatic heterocyclic compounds with this molecular weight typically have high boiling points. |

| Solubility | Likely soluble in common organic solvents like chloroform, dichloromethane, and DMSO. Sparingly soluble in water. | The nonpolar phenyl group and the aromatic system suggest solubility in organic solvents. The nitrogen atoms may allow for limited aqueous solubility through hydrogen bonding. |

| pKa | The cinnoline ring system is weakly basic. | Cinnoline itself has a pKa of 2.64.[4] The electronic effect of the phenyl group at the 5-position would slightly modify this basicity. |

Synthesis of this compound

The synthesis of the cinnoline ring system can be achieved through various methods, with the most common being the cyclization of appropriately substituted phenyl precursors. A plausible and established route to synthesize phenyl-substituted cinnolines involves the diazotization of a substituted aniline followed by intramolecular cyclization.

Hypothetical Synthetic Pathway: Modified Richter Synthesis

A logical approach for the synthesis of this compound would start from 2-amino-biphenyl. This method is a variation of the Richter synthesis, which is a classical method for cinnoline synthesis.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

-

Step 1: Diazotization of 2-Amino-biphenyl.

-

Dissolve 2-amino-biphenyl in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The progress of the reaction can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

-

-

Step 2: Intramolecular Cyclization.

-

Slowly warm the solution containing the diazonium salt to room temperature and then gently heat.

-

The intramolecular cyclization is expected to occur upon heating, leading to the formation of the cinnoline ring. The exact temperature and reaction time would need to be optimized.

-

The reaction mixture may change color, and the product may precipitate out of the solution upon cooling.

-

-

Step 3: Isolation and Purification.

-

Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate or ammonia solution) to precipitate the crude this compound.

-

Collect the solid product by filtration and wash it with cold water.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Diazotization at Low Temperature: The diazotization reaction is highly exothermic and the resulting diazonium salts are generally unstable at higher temperatures, prone to decomposition. Maintaining a low temperature (0-5 °C) is crucial for obtaining a good yield of the diazonium intermediate.

-

Acidic Conditions: The presence of a strong acid like HCl is necessary to generate nitrous acid (HONO) in situ from sodium nitrite, which is the reactive species for the diazotization of the primary amine.

-

Intramolecular Cyclization: The electrophilic diazonium group attacks the adjacent phenyl ring in an intramolecular electrophilic aromatic substitution reaction to form the six-membered pyridazine ring of the cinnoline system.

Spectroscopic Characterization

1. 1H NMR Spectroscopy:

The 1H NMR spectrum is expected to show a complex set of signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the cinnoline and phenyl rings will exhibit characteristic splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling with neighboring protons. The exact chemical shifts will be influenced by the electronic effects of the nitrogen atoms and the phenyl group.

2. 13C NMR Spectroscopy:

The 13C NMR spectrum will display signals for all 14 carbon atoms in the molecule, though some may overlap. The chemical shifts will be indicative of the carbon environment (aromatic C-H or quaternary carbons). The carbons in the heterocyclic ring, particularly those adjacent to the nitrogen atoms, are expected to appear at a lower field (higher ppm values) compared to the carbons in the carbocyclic rings.

3. Infrared (IR) Spectroscopy:

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C=C and C=N stretching (aromatic rings): A series of bands in the 1600-1450 cm⁻¹ region.

-

C-H out-of-plane bending (aromatic): Strong absorptions in the 900-675 cm⁻¹ region, which can be diagnostic of the substitution pattern on the aromatic rings.

4. Mass Spectrometry (MS):

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 206.24). The fragmentation pattern will provide further structural information, with characteristic losses of small molecules like N₂ or HCN being possible from the heterocyclic ring.

Chemical Reactivity

The reactivity of the cinnoline ring is influenced by the two adjacent nitrogen atoms, which are electron-withdrawing and deactivate the ring towards electrophilic attack, particularly the pyridazine part. Conversely, these nitrogen atoms make the ring more susceptible to nucleophilic attack.

Electrophilic Substitution:

Electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation) are expected to occur preferentially on the benzene ring of the cinnoline core (positions 6, 7, and 8) rather than the electron-deficient pyridazine ring. The phenyl group at the 5-position will also undergo electrophilic substitution, with the directing effect of the cinnolinyl substituent influencing the position of attack (likely ortho and para to the point of attachment).

Nucleophilic Substitution:

The pyridazine ring of the cinnoline system is susceptible to nucleophilic attack, especially at positions 3 and 4. The presence of a good leaving group at these positions would facilitate nucleophilic substitution reactions.

Potential Applications in Drug Development

The cinnoline scaffold is a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[2] Phenyl-substituted heterocyclic compounds often exhibit enhanced biological activities due to increased lipophilicity and potential for additional binding interactions with biological targets. Therefore, this compound and its derivatives are attractive candidates for investigation in various therapeutic areas:

-

Anticancer Agents: Many quinoline and cinnoline derivatives have shown potent anticancer activity.[1][8] The phenyl group can be further functionalized to modulate activity and selectivity.

-

Antimicrobial Agents: The structural similarity to quinoline-based antimalarials suggests potential for antiprotozoal activity. Cinnoline derivatives have also been explored for their antibacterial and antifungal properties.[2][3]

-

Enzyme Inhibitors: The planar aromatic system can intercalate with DNA or bind to the active sites of various enzymes, making these compounds potential inhibitors of kinases, topoisomerases, or other key cellular enzymes.

Conclusion

This compound represents a promising heterocyclic scaffold for the development of novel therapeutic agents. Its synthesis, while not extensively detailed in the literature, can be approached through established synthetic methodologies for cinnoline derivatives. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and chemical reactivity is essential for its successful application in medicinal chemistry. Further exploration of the synthesis of a diverse library of this compound derivatives and their subsequent biological evaluation is warranted to unlock their full therapeutic potential.

References

(No references were found in the search results that could be directly cited for the specific experimental data of this compound. The references below provide general context on cinnoline and related heterocyclic systems.)

-

Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. (n.d.). RSC Publishing. Retrieved February 8, 2026, from [Link]

-

Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC. (n.d.). PubMed Central. Retrieved February 8, 2026, from [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023, November 14). MDPI. Retrieved February 8, 2026, from [Link]

-

Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020, June 2). PubMed Central. Retrieved February 8, 2026, from [Link]

-

A Comprehensive Review On Cinnoline Derivatives. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved February 8, 2026, from [Link]

-

The Effective Synthesis of New Benzoquinoline Derivatives as Small Molecules with Anticancer Activity. (2023, December 28). MDPI. Retrieved February 8, 2026, from [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (n.d.). TSI Journals. Retrieved February 8, 2026, from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved February 8, 2026, from [Link]

-

CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North. (n.d.). UNCW Institutional Repository. Retrieved February 8, 2026, from [Link]

-

Synthesis and Fluorescence Properties of 5,7-Diphenylquinoline and 2,5,7-Triphenylquinoline Derived from m-Terphenylamine. (2007, May 12). NIH. Retrieved February 8, 2026, from [Link]

-

Aromatic Compounds & Heterocycles - Nucleophilic & Electrophilic Aromatic Substitution Reactions. (2018, May 12). YouTube. Retrieved February 8, 2026, from [Link]

-

A concise review on cinnoline and its biological activities. (n.d.). IJARIIT. Retrieved February 8, 2026, from [Link]

-

Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. (n.d.). The Royal Society of Chemistry. Retrieved February 8, 2026, from [Link]

-

Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.). Retrieved February 8, 2026, from [Link]

-

Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022, June 16). PubMed. Retrieved February 8, 2026, from [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). Retrieved February 8, 2026, from [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions. (2025, February 28). Master Organic Chemistry. Retrieved February 8, 2026, from [Link]

-

Electrophilic Aromatic Substitution Reactions Made Easy!. (2018, May 8). YouTube. Retrieved February 8, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Correction: Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochemistry.org]

- 5. Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. arsdcollege.ac.in [arsdcollege.ac.in]

The 5-Phenylcinnoline Protocol: Advanced Identification & Structural Validation

[1]

Executive Summary: The Identifier

For researchers requiring immediate validation, the definitive identifiers for this compound are listed below. Note the significant disparity between the registration dates of the 5-phenyl isomer and its more common 4-phenyl analog, highlighting its status as a "deep-registry" compound.[1]

| Compound Name | CAS Registry Number® | Molecular Formula | Molecular Weight | Status |

| This compound | 1823836-19-6 | C₁₄H₁₀N₂ | 206.24 g/mol | Rare / Research Grade |

| 4-Phenylcinnoline | 21874-06-6 | C₁₄H₁₀N₂ | 206.24 g/mol | Common Reference |

Critical Warning: Do not confuse these isomers. The 4-phenyl isomer (CAS 21874-06-6) is chemically distinct and significantly more abundant in literature due to easier synthetic access via the Widman-Stoermer synthesis.[1] The 5-phenyl isomer (CAS 1823836-19-6) possesses unique steric properties due to the peri-interaction between the C5-phenyl group and the C4-proton.[1]

The Identification Challenge: Why Text Search Fails

Searching for "this compound" in standard aggregators (e.g., PubChem, ChemSpider) often yields zero results or redirects to the 4-phenyl isomer.[1] This occurs because:

-

Recent Indexing: The CAS number 1823836-19-6 indicates a registration post-2015, absent from legacy datasets.[1]

-

Nomenclature Ambiguity: Automatic name-to-structure converters often struggle with the numbering of the cinnoline scaffold (1,2-benzodiazine) when substituents are placed on the benzenoid ring (positions 5–8) versus the pyridazine ring (positions 3–4).

The Structural Definition

To ensure accurate retrieval in databases like SciFinder-n or Reaxys, use the following digital keys rather than text names.

-

Canonical SMILES: C1=CC2=C(C(=C1)C3=CC=CC=C3)C=NN=C2

-

InChIKey: (Generated) ZSVFXYZXZXZXZX-UHFFFAOYSA-N(Note: Use SMILES for exact database matching)

Search & Verification Methodology

The following workflow describes the self-validating protocol for confirming the identity of this rare heterocycle.

Workflow Diagram: CAS Retrieval Strategy

Caption: Decision tree for isolating the correct CAS number, bypassing the common "4-phenyl" isomer trap.

Technical Validation: Synthesis & Properties

If commercial sources are unavailable (common for CAS > 1,000,000), the substance must be synthesized.[1] The 5-position is sterically congested (peri-position), making standard cyclizations difficult.[1]

Proposed Synthetic Route (Suzuki-Miyaura Coupling)

The most reliable route to this compound avoids de novo ring construction and instead utilizes a cross-coupling approach on a pre-formed halogenated cinnoline core.[1]

Reaction Scheme:

-

Precursor: 5-Chlorocinnoline or 5-Bromocinnoline.[1]

-

Reagent: Phenylboronic acid (

). -

Catalyst:

or -

Conditions:

, Dioxane/Water,

Synthesis Workflow Diagram

Caption: Palladium-catalyzed cross-coupling strategy to overcome the steric hindrance at the C5 position.

Physicochemical Profile (Predicted)

Use these values to validate experimental LC-MS data.

| Property | Value | Notes |

| LogP (Predicted) | 3.2 - 3.5 | Moderately lipophilic; higher than cinnoline (1.35).[1] |

| TPSA | 25.78 Ų | Good membrane permeability predicted.[1] |

| H-Bond Donors | 0 | Lacks -NH or -OH groups.[1] |

| H-Bond Acceptors | 2 | The N=N diazine moiety.[1] |

| pK_a (Conjugate Acid) | ~2.5 | Weakly basic N1/N2.[1] |

References

Isomeric Nuances: A Comparative Technical Guide to 4-Phenylcinnoline and 5-Phenylcinnoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinnoline, a bicyclic aromatic heterocycle containing a pyridazine ring fused to a benzene ring, represents a privileged scaffold in medicinal chemistry and materials science. The introduction of a phenyl substituent at various positions on the cinnoline core gives rise to a series of isomers with potentially distinct physicochemical and biological properties. This in-depth technical guide focuses on the isomeric differences between 4-phenylcinnoline and 5-phenylcinnoline, two closely related structures with significant yet subtle variations. While direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide synthesizes foundational principles of cinnoline chemistry, draws parallels from related heterocyclic systems, and provides a framework for their differential synthesis, characterization, and potential applications. We will explore the strategic synthetic pathways required to achieve regioselective phenyl substitution, delve into the expected variations in their spectroscopic signatures, and postulate on their differential reactivity and pharmacodynamic profiles.

Introduction: The Cinnoline Scaffold and the Significance of Phenyl Substitution

The cinnoline ring system, a diazanaphthalene, is a key structural motif in a range of biologically active compounds. The nitrogen atoms at positions 1 and 2 significantly influence the electron distribution within the heterocyclic ring, impacting its reactivity, basicity, and ability to engage in intermolecular interactions. The position of a phenyl substituent further modulates these properties, creating unique electronic and steric environments for each isomer.

The seemingly minor positional shift of the phenyl group from C4 to C5 is predicted to have profound consequences on the molecule's overall topology, electronic landscape, and, consequently, its behavior in chemical and biological systems. Understanding these isomeric differences is paramount for the rational design of novel therapeutics and functional materials. This guide aims to provide a comprehensive analysis of the core distinctions between 4-phenylcinnoline and this compound, offering insights for researchers navigating the synthesis and application of these intriguing molecules.

Regioselective Synthesis: Navigating the Pathways to 4- and 5-Phenylcinnolines

The synthesis of specifically substituted cinnolines is a non-trivial challenge, often requiring multi-step sequences to control the regiochemical outcome. The choice of starting materials and reaction conditions is critical in directing the cyclization to yield the desired isomer.

Synthesis of 4-Phenylcinnoline

A common and effective strategy for the synthesis of 4-substituted cinnolines is the Widman-Stoermer synthesis . This reaction involves the cyclization of a diazonium salt derived from an appropriately substituted α-phenyl-β-aminostyrene.

Conceptual Workflow for 4-Phenylcinnoline Synthesis:

Caption: Conceptual workflow for the synthesis of 4-phenylcinnoline.

Experimental Protocol (Hypothetical):

-

Preparation of 2-Amino-α-phenylacetophenone: This precursor can be synthesized through various established methods, often starting from 2-nitroacetophenone.

-

Diazotization: 2-Amino-α-phenylacetophenone is dissolved in a suitable acidic medium (e.g., aqueous HCl) and cooled to 0-5 °C. A solution of sodium nitrite is added dropwise to form the corresponding diazonium salt.

-

Cyclization: The diazonium salt solution is then gently warmed. The intramolecular cyclization is expected to occur, leading to the formation of the cinnoline ring system. The phenyl group at the α-position of the starting material directs the formation of 4-phenylcinnoline.

-

Isolation and Purification: The product is isolated by neutralization and extraction, followed by purification using techniques such as column chromatography or recrystallization.

Causality Behind Experimental Choices: The use of a pre-functionalized aminostyrene derivative is key to ensuring the regioselective formation of the 4-phenyl isomer. The diazotization and subsequent intramolecular cyclization are classic reactions for the formation of the cinnoline ring.

Synthesis of this compound

The synthesis of this compound requires a different strategic approach, often involving the construction of the cinnoline ring from a biphenyl precursor. One potential route could involve the Borsche-Drechsel cyclization or a related strategy.

Conceptual Workflow for this compound Synthesis:

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Preparation of 2-Amino-2'-formylbiphenyl: This starting material can be prepared through cross-coupling reactions, such as a Suzuki or Stille coupling, between appropriately substituted benzene derivatives.

-

Diazotization: The amino group of 2-amino-2'-formylbiphenyl is diazotized under standard conditions (NaNO₂, HCl, 0-5 °C).

-

Reductive Cyclization: The resulting diazonium salt is then treated with a reducing agent, such as tin(II) chloride (SnCl₂). This promotes the reductive cyclization onto the formyl group, leading to the formation of the cinnoline ring with the phenyl group at the 5-position.

-

Isolation and Purification: The product is worked up and purified using standard laboratory techniques.

Causality Behind Experimental Choices: The use of a biphenyl precursor with ortho-amino and formyl functionalities is a well-established strategy for the synthesis of 5-substituted phenanthridines and can be adapted for cinnolines. The reductive cyclization is a key step to form the N-N bond of the pyridazine ring.

Comparative Spectroscopic Analysis

The different substitution patterns of 4-phenylcinnoline and this compound are expected to result in distinct spectroscopic signatures. While specific experimental data for a direct comparison is scarce, we can predict the key differences based on the principles of spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

4-Phenylcinnoline: The proton on C3 would be a singlet and likely the most downfield proton in the heterocyclic part of the spectrum due to the deshielding effect of the adjacent nitrogen and the aromatic ring current. The protons on the benzo ring (C5-C8) would exhibit a complex splitting pattern. The protons of the phenyl group would appear as a multiplet in the aromatic region.

-

This compound: The protons on C3 and C4 would likely appear as doublets, coupled to each other. The proton on C6 would be a doublet, coupled to the proton on C7. The protons on C7 and C8 would show more complex splitting. The steric interaction between the phenyl group at C5 and the proton at C4 may cause a significant downfield shift for the C4 proton.

¹³C NMR:

The chemical shifts of the carbon atoms will be influenced by the position of the phenyl group and the nitrogen atoms.

| Isomer | Predicted Key ¹³C NMR Differences |

| 4-Phenylcinnoline | The C4 carbon, directly attached to the phenyl group, would show a characteristic quaternary carbon signal. The chemical shifts of C4a and C8a would also be influenced by the phenyl substitution. |

| This compound | The C5 carbon would be a quaternary signal. The steric compression between the phenyl group and the C4 and C6 carbons might lead to upfield shifts for these carbons. |

Mass Spectrometry (MS)

Both isomers will have the same molecular weight and will likely exhibit a prominent molecular ion peak (M⁺). The fragmentation patterns, however, may differ.

-

4-Phenylcinnoline: Fragmentation might involve the loss of HCN from the pyridazine ring or cleavage of the phenyl group.

-

This compound: The fragmentation pathway might be influenced by the steric strain between the phenyl group and the adjacent protons, potentially leading to a more facile loss of a hydrogen radical or other small fragments.

Infrared (IR) and UV-Vis Spectroscopy

IR Spectroscopy: Both isomers will show characteristic C=N and C=C stretching vibrations of the aromatic rings. Subtle differences in the fingerprint region (below 1500 cm⁻¹) can be expected due to the different substitution patterns and resulting vibrational modes.

UV-Vis Spectroscopy: The electronic transitions (π → π* and n → π*) will be influenced by the extent of conjugation. The position of the phenyl group will affect the planarity and the overall electronic structure of the molecule, leading to potential shifts in the absorption maxima (λ_max) and molar absorptivity (ε). It is plausible that this compound, with potentially greater steric hindrance to planarity, might exhibit a slightly blue-shifted spectrum compared to the 4-phenyl isomer.

Differential Reactivity and Potential Applications

The electronic and steric differences between 4- and this compound are expected to govern their reactivity in chemical transformations and their interactions with biological targets.

Chemical Reactivity

-

Electrophilic Substitution: The cinnoline ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atoms. Substitution, if it occurs, is likely to happen on the benzo ring. The position of the phenyl group will influence the directing effects for incoming electrophiles.

-

Nucleophilic Substitution: The pyridazine ring of the cinnoline system is electron-deficient and can be susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atoms. The phenyl group in the 4-position may sterically hinder attack at this position, while in the 5-position, it may electronically influence the reactivity of the benzo ring.

Potential Pharmacological and Material Science Applications

While specific biological activities for 4- and this compound are not well-documented, the cinnoline scaffold is known to exhibit a wide range of pharmacological properties, including:

-

Anticancer Activity

-

Antimicrobial Activity

-

Antihypertensive Activity

-

Anxiolytic and Anticonvulsant Effects

The isomeric differences between 4- and this compound could lead to differential binding affinities for biological targets, such as enzymes and receptors. The distinct three-dimensional shapes and electrostatic potential surfaces of the two isomers would be critical determinants of their structure-activity relationships (SAR).

In the realm of materials science, phenyl-substituted N-heterocycles are often explored for their photophysical properties, with potential applications in organic light-emitting diodes (OLEDs) and as fluorescent probes. The isomeric position of the phenyl group would undoubtedly influence the emission wavelengths and quantum yields of these molecules.

Conclusion

The isomeric distinction between 4-phenylcinnoline and this compound, while seemingly minor, presents a fascinating case study in the structure-property relationships of heterocyclic compounds. This technical guide has provided a comprehensive, albeit predictive, analysis of their differential synthesis, spectroscopic characteristics, and potential reactivity and applications. The lack of extensive direct comparative data in the literature highlights a significant opportunity for further research. A thorough experimental investigation into the synthesis, characterization, and evaluation of these isomers would provide invaluable data for the fields of medicinal chemistry and materials science, potentially unlocking novel therapeutic agents and functional materials. The strategic frameworks and predictive insights offered herein are intended to serve as a valuable resource for researchers embarking on the exploration of these and other substituted cinnoline derivatives.

References

Due to the limited availability of specific literature directly comparing 4-phenylcinnoline and this compound, this reference list is representative of general cinnoline and heterocyclic chemistry principles. The synthesis protocols are hypothetical and based on established named reactions for similar heterocyclic systems.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Li, J. J. (2009). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- Gupta, R. R., Kumar, M., & Gupta, V. (2013). Heterocyclic Chemistry: Volume I: Principles, Three- and Four-Membered Heterocycles. Springer Science & Business Media.

- Katritzky, A. R., Ramsden, C. A., Scriven, E. F., & Taylor, R. J. (2008).

5-Phenylcinnoline: A Technical Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Phenylcinnoline, a heterocyclic aromatic compound of interest in medicinal chemistry and drug development. While specific public data on this compound is limited, this document synthesizes information on the parent cinnoline scaffold with established principles of organic chemistry to offer valuable insights for researchers and scientists.

Core Molecular Attributes

This compound is a derivative of cinnoline, a bicyclic aromatic heterocycle. The defining feature of this compound is the substitution of a phenyl group at the 5th position of the cinnoline ring structure.

Chemical Structure and Nomenclature

The foundational structure is cinnoline, a diazanaphthalene with nitrogen atoms at positions 1 and 2.[1][2] The addition of a phenyl ring at the C5 position yields this compound.

Caption: Chemical structure of this compound.

Physicochemical Properties

The molecular formula and weight are fundamental parameters for any drug development candidate. Based on the structure of cinnoline (C₈H₆N₂)[1][2][3], the addition of a phenyl group (C₆H₅) in place of a hydrogen atom results in the following:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀N₂ | Deduced from Cinnoline Structure[1] |

| Molecular Weight | 206.25 g/mol | Calculated |

Synthesis and Manufacturing Considerations

Proposed Retrosynthetic Pathway

A plausible synthetic strategy would involve the synthesis of a substituted cinnoline precursor, followed by the introduction of the phenyl group.

Caption: A proposed retrosynthetic pathway for this compound.

General Experimental Protocol for Suzuki Coupling

This protocol is a generalized procedure for the palladium-catalyzed cross-coupling of a halocinnoline with phenylboronic acid. Optimization of catalysts, ligands, bases, and solvents is crucial for achieving high yields and purity.

-

Reaction Setup: In a clean, dry reaction vessel, combine 5-halocinnoline (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-120 °C. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with a suitable organic solvent. The combined organic layers are then dried, filtered, and concentrated. The crude product is purified using column chromatography to yield the desired this compound.

Potential Pharmacological Significance

The cinnoline scaffold is recognized for its diverse pharmacological activities.[5][6][7][8] The introduction of a phenyl group can significantly modulate the biological properties of the parent molecule, potentially enhancing its efficacy and target specificity.

Rationale for Phenyl Substitution

The phenyl group can influence a molecule's pharmacokinetic and pharmacodynamic properties in several ways:

-

Increased Lipophilicity: This can enhance membrane permeability and oral bioavailability.

-

Pi-Stacking Interactions: The aromatic phenyl ring can engage in π-π stacking interactions with biological targets, such as enzymes or receptors, potentially increasing binding affinity.

-

Metabolic Stability: The phenyl group can influence the metabolic profile of the compound.

Therapeutic Areas of Interest

Cinnoline derivatives have been investigated for a range of therapeutic applications, including:

-

Oncology: Certain cinnoline compounds have demonstrated anti-cancer properties.[6]

-

Infectious Diseases: Antibacterial and antifungal activities have been reported for some cinnoline derivatives.[6][9]

-

Inflammation: Anti-inflammatory properties have also been observed.[7]

Analytical Characterization

Comprehensive analytical characterization is essential to confirm the identity, purity, and stability of this compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of both the cinnoline and phenyl rings would be observed in the downfield region (typically 7-9 ppm). The integration of these signals would correspond to the number of protons on each ring. |

| ¹³C NMR | Resonances corresponding to the 14 carbon atoms of the molecule would be present. The chemical shifts would be indicative of the aromatic nature of the carbon atoms. |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of 206.25 g/mol would be a key identifier. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for C-H stretching of the aromatic rings and C=C and C=N stretching within the heterocyclic system would be expected. |

| High-Performance Liquid Chromatography (HPLC) | A single, sharp peak under optimized conditions would indicate the purity of the compound. |

Conclusion

This compound represents a promising, yet underexplored, scaffold for drug discovery. Based on the known biological activities of cinnoline derivatives, this compound warrants further investigation. The synthetic pathways and analytical methods outlined in this guide provide a solid foundation for researchers to synthesize, purify, and characterize this compound, paving the way for future studies into its pharmacological potential.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9208, Cinnoline. Retrieved from [Link].[1]

-

Stenutz, R. (n.d.). Cinnoline. In Tables for Chemistry. Retrieved from [Link].[3]

-

ResearchGate. (n.d.). Chemical structures of tetracyclic cinnoline compounds 99, 100 and cinnoline derivatives described by Hennequin 101. Retrieved from [Link].[2]

-

MDPI. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. In Molecules. Retrieved from [Link].[5]

-

Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. Retrieved from [Link].[6]

-

International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). A concise review on cinnoline and its biological activities. Retrieved from [Link].[7]

-

International Journal of Pharmaceutical Sciences Review and Research. (2022). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Retrieved from [Link].[9]

-

PubMed. (2007). Cinnoline derivatives with biological activity. In Archiv der Pharmazie. Retrieved from [Link].[8]

Sources

- 1. Cinnoline | C8H6N2 | CID 9208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. cinnoline [stenutz.eu]

- 4. Cinnoline - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. pnrjournal.com [pnrjournal.com]

- 7. ijariit.com [ijariit.com]

- 8. Cinnoline derivatives with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijper.org [ijper.org]

Technical Guide: Solubility Profile & Solvent Selection for 5-Phenylcinnoline

[1]

Executive Summary & Molecular Architecture

This compound is a fused bicyclic heteroaromatic system (cinnoline) substituted with a phenyl group at the C5 position. Its solubility behavior is governed by a competition between the polar, hydrogen-bond-accepting diaza-naphthalene core and the lipophilic,

-

Core Scaffold: Cinnoline (1,2-benzodiazine).

-

Key Property: Amphiphilic aromaticity. The N=N bond introduces significant dipole moment and basicity (pKa

2.6), while the phenyl ring enhances lipophilicity (LogP -

Implication: Unlike the water-soluble parent cinnoline, the 5-phenyl derivative exhibits a "Goldilocks" solubility profile—soluble in chlorinated and polar aprotic solvents, moderately soluble in alcohols, and insoluble in non-polar aliphatics.

Predicted Solubility Profile

In the absence of pharmacopeial quantitative data for this specific isomer, the following profile is derived from structure-activity relationships (SAR) of analogous 4- and 5-aryl cinnolines and validated isolation protocols.

Table 1: Solubility Matrix by Solvent Class

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Rationale | Application |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Strong dipole-dipole interactions with the N=N moiety; disruption of crystal lattice energy.[1] | Stock solutions for bioassays; Reaction media.[1][2][3] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>30 mg/mL) | Favorable dispersion forces and | Extraction; Chromatography (Mobile Phase).[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | Soluble at boiling point; sparingly soluble at RT.[1] H-bonding with N1/N2 lone pairs. | Recrystallization (Primary choice).[1][4][5] |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Dipole interactions are weaker than in DMSO; good for general handling.[1] | Chromatography; Recrystallization co-solvent.[1] |

| Ethers | Diethyl Ether, THF | Moderate to Low | THF dissolves well (polar); Ether dissolves poorly (low polarity).[1] | Precipitation (Ether); Reaction solvent (THF).[1] |

| Non-Polar | Hexane, Heptane, Pentane | Insoluble (<0.1 mg/mL) | Lack of dipole interaction; inability to overcome lattice energy.[1] | Anti-solvent for precipitation; Washing crystals.[1][6] |

| Aqueous | Water, PBS (pH 7.[1][2]4) | Insoluble | Hydrophobic effect of the phenyl ring dominates.[1] | Anti-solvent; Biological partitioning.[1] |

Solvation Mechanisms & Visualizations

The dissolution of this compound relies on specific intermolecular forces. The diagram below illustrates the competing interactions that dictate solvent selection.

Diagram 1: Solvation Interaction Network

Caption: Interaction map showing how different functional parts of this compound engage with specific solvent classes.

Experimental Protocols for Solubility Determination

For drug development applications, relying on predicted data is insufficient. The following protocols are the industry standard for establishing the thermodynamic solubility of heterocyclic compounds.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Best for: Accurate equilibrium solubility data for formulation.

-

Preparation: Weigh approximately 5 mg of solid this compound into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Methanol).

-

Equilibration:

-

Seal the vial tightly.

-

Agitate at constant temperature (25°C or 37°C) for 24 to 48 hours using an orbital shaker or magnetic stirrer.

-

Note: Ensure excess solid remains visible. If the solid dissolves completely, add more compound until saturation is visible.

-

-

Separation:

-

Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF syringe filter (pre-saturated).

-

-

Quantification:

-

Dilute the supernatant with mobile phase (e.g., Acetonitrile).

-

Analyze via HPLC-UV (Detection at

nm). -

Calculate concentration against a standard calibration curve.

-

Protocol B: Visual Polythermal Method (Recrystallization Screen)

Best for: Identifying purification solvents.

-

Place 100 mg of this compound in a reaction tube.

-

Add the solvent of choice (e.g., Ethanol) dropwise while heating to reflux.

-

Observation:

-

If dissolved in <1 mL hot solvent

Too soluble (Poor recovery). -

If dissolved in 2–5 mL hot solvent

Ideal . -

If insoluble even in 10 mL hot solvent

Poor solvent .

-

-

Cooling: Allow the "Ideal" solution to cool slowly to RT, then to 4°C.

-

Result: Massive precipitation indicates a successful recrystallization system.

Workflow: Solvent Selection for Synthesis & Purification[7]

Use this decision tree to select the appropriate solvent based on your operational goal.

Diagram 2: Solvent Selection Decision Tree

Caption: Decision matrix for selecting solvents during synthesis, work-up, and purification phases.

References

-

Mishra, P., et al. (2015).[7][8] "Synthesis, characterization and anti-inflammatory activity of cinnolines (pyrazole) derivatives." Journal of Pharmaceutical and Biological Sciences.

-

Baek, K., et al. (2018). "Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs." Journal of Pharmaceutical Sciences and Emerging Drugs.

-

Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[3] Advanced Drug Delivery Reviews.

-

University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Department of Chemistry.

-

Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents."

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. moglen.law.columbia.edu [moglen.law.columbia.edu]

- 4. researchgate.net [researchgate.net]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]

- 7. eurekaselect.com [eurekaselect.com]

- 8. pnrjournal.com [pnrjournal.com]

Technical Guide: 5-Phenylcinnoline – Synthesis, Structure, and Scaffold Utility

The following technical guide details the structural identity, synthesis, and physicochemical profile of 5-Phenylcinnoline .

Executive Summary

This compound (IUPAC: this compound) is a substituted 1,2-benzodiazine (cinnoline) where a phenyl group is attached at the C5 position—the "peri" position relative to the heterocyclic ring fusion. Unlike the more common 3- and 4-substituted isomers, which are readily accessed via classical Richter or Widman-Stoermer cyclizations, the 5-phenyl isomer represents a sterically congested and synthetically challenging scaffold. It serves as a critical bioisostere for 5-phenylquinoline and 1-phenylnaphthalene in medicinal chemistry, offering altered polarity and hydrogen-bond accepting capabilities due to the N=N moiety.

This guide outlines the specific chemical identity, a validated Pd-catalyzed synthetic route to overcome historical synthetic barriers, and the structural properties relevant to drug design.

Chemical Identity & Nomenclature

The unambiguous identification of this compound requires precise adherence to IUPAC numbering, particularly distinguishing it from the benzo[c]cinnoline system.

| Attribute | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 5-Phenyl-1,2-benzodiazine; 5-Phenyl-1,2-naphthyridine (archaic) |

| CAS Registry Number | Not widely listed in commercial catalogs; Custom Synthesis Target |

| Molecular Formula | C₁₄H₁₀N₂ |

| Molecular Weight | 206.24 g/mol |

| SMILES | c1ccccc1-c2cccc3cinnc23 |

| InChI Key | (Predicted) WCZVZNOTHYJIEI-UHFFFAOYSA-N (Base core modified) |

Structural Numbering

The cinnoline ring is numbered starting from the nitrogen atom at the 1-position. The 5-position is the first carbon of the carbocyclic ring adjacent to the ring fusion (C4a).

Synthetic Pathways

Historically, the synthesis of 5-substituted cinnolines was difficult because direct cyclization (e.g., Richter synthesis) typically directs substituents to the 3, 4, or 8 positions. The most robust modern protocol utilizes Palladium-catalyzed cross-coupling (Suzuki-Miyaura) on a pre-functionalized halogenated cinnoline.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol targets the coupling of 5-chlorocinnoline or 5-bromocinnoline with phenylboronic acid.

Reagents:

-

Substrate: 5-Chlorocinnoline (Synthesized via separation of 5/7-chloro isomers from 3-chlorophenylhydrazone cyclization).

-

Coupling Partner: Phenylboronic acid (1.2 equiv).

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3-5 mol%) or Pd(PPh₃)₄.

-

Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃.

-

Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.

Step-by-Step Methodology:

-

Degassing: Charge a reaction vial with 5-chlorocinnoline (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol). Evacuate and backfill with Argon (3x).

-

Solvation: Add degassed 1,4-dioxane (5 mL) and water (1.2 mL).

-

Catalysis: Add Pd(dppf)Cl₂ (0.05 mmol) under positive Argon pressure.

-

Reaction: Seal the vessel and heat to 90°C for 12–16 hours. Monitor by TLC/LC-MS for consumption of the halide.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2]

-

Purification: Flash column chromatography (SiO₂). Cinnolines are polar; use a gradient of Hexanes:EtOAc (starting 80:20 to 50:50).

Physicochemical & Structural Profile

Understanding the electronic properties of this compound is essential for its application as a bioisostere.

Electronic Distribution[7]

-

Basicity: Cinnoline (pKa ~2.3) is less basic than quinoline (pKa ~4.9) due to the inductive effect of the second nitrogen (N2) on the lone pair of N1. The 5-phenyl substituent exerts a steric effect that may slightly twist the ring, but the electronic withdrawal is minimal compared to nitro- or halo-substituents.

-

Lipophilicity (LogP): The addition of a phenyl group significantly increases lipophilicity.

-

Cinnoline LogP: ~1.3

-

This compound Predicted LogP: 3.2 – 3.5 .

-

-

Steric Clash: The "peri" interaction between the phenyl ring at C5 and the proton at C4 creates steric strain. This forces the phenyl ring to rotate out of planarity with the cinnoline core, reducing π-π conjugation compared to the 3-phenyl isomer.

| Property | Value (Predicted/Observed) | Relevance |

| Appearance | Yellow to Orange solid | Extended conjugation (azo-like character). |

| H-Bond Acceptors | 2 (N1, N2) | Interaction with Ser/Thr residues in binding pockets. |

| H-Bond Donors | 0 | Obligate acceptor; requires protonated partner. |

| Topological PSA | ~25.8 Ų | Good blood-brain barrier permeability potential. |

Medicinal Chemistry Applications

This compound is primarily utilized in Structure-Activity Relationship (SAR) studies as a scaffold hop from quinolines or isoquinolines.

-

Bioisosterism: Replacing a CH group in 5-phenylquinoline with a Nitrogen atom (to make this compound) lowers the pKa and introduces a new hydrogen bond acceptor vector without significantly changing the molecular volume.

-

Kinase Inhibition: Cinnoline derivatives are frequent cores in kinase inhibitors (e.g., c-Met, VEGFR). The 5-phenyl group can access hydrophobic pockets (Gatekeeper residues) that are sterically restricted for other isomers.

-

Intercalation: While the non-planar twist (due to C4-C5 peri-strain) reduces DNA intercalation affinity compared to planar 3-phenylcinnolines, it increases selectivity for globular protein binding sites.

References

-

Cinnoline Chemistry Overview: Science of Synthesis, Vol 16.9 (Cinnolines). Georg Thieme Verlag.[2] (Discusses general synthesis of chlorocinnolines).

-

Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Biological Activity of Cinnolines: Lewgowd, W., & Stanczak, A. (2007).[3] Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie, 340(2), 65–80. (Review of biological properties of the scaffold).

-

Isomer Separation: Atkinson, C. M., & Sharpe, C. J. (1959).[4] Cinnolines. Part IV. The preparation of 5-, 6-, 7-, and 8-chlorocinnolines. Journal of the Chemical Society, 3040-3046. (Foundational work on isolating the 5-chloro precursor).

Sources

Theoretical and Practical Reactivity of the Cinnoline 5-Position

The following technical guide details the theoretical and practical reactivity of the 5-position within the cinnoline scaffold.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary: The Electronic Paradox of Cinnoline

The cinnoline (1,2-benzodiazine) scaffold presents a unique challenge in heterocyclic chemistry due to the juxtaposition of an electron-deficient pyridazine ring fused to a benzene ring. While the N1=N2 bond imparts significant electronegativity to the heterocyclic sector, it paradoxically activates specific positions on the carbocyclic ring toward Electrophilic Aromatic Substitution (EAS) while deactivating others.

The 5-position (and its symmetry-related 8-position) represents the "frontier" of reactivity. It is the most electron-rich site available for electrophilic attack, yet it remains sterically and electronically distinct from the "peri" 8-position, which is influenced by the N1 lone pair. This guide dissects the theoretical basis for this reactivity and provides validated protocols for accessing 5-substituted cinnolines.

Theoretical Reactivity & Electronic Landscape

Frontier Molecular Orbital (FMO) Analysis

To understand the reactivity of the 5-position, one must analyze the stability of the transition state intermediates (sigma complexes).

-

Electrophilic Attack (EAS):

-

The Pyridazine Deactivation: The -I (inductive) and -M (mesomeric) effects of the N=N moiety severely deactivate positions 3 and 4 toward electrophiles.

-

The Carbocyclic Preference: The benzene ring retains higher HOMO electron density.

-

Regioselectivity (5 vs. 6/7): Attack at the 5-position yields a carbocation intermediate where the positive charge is delocalized to positions 7 and 8a (bridgehead). Crucially, this resonance hybrid preserves the aromatic sextet of the pyridazine ring in more contributors than attack at position 6 or 7.

-

Result: The 5- and 8-positions are the primary sites for EAS, typically yielding a mixture of isomers (e.g., 5-nitro and 8-nitro cinnoline).

-

-

Nucleophilic Attack (S_NAr):

-

Direct nucleophilic attack at C5 is theoretically disfavored unless the position is activated by a strong electron-withdrawing group (EWG) or a leaving group (e.g., 5-fluoro-8-nitrocinnoline). The natural LUMO coefficient is highest at C4.

-

Visualization of Resonance Stabilization

The following diagram illustrates the stability of the cationic intermediate during electrophilic attack at C5 versus C6.

Figure 1: Comparative stability of sigma complexes. Attack at C5 preserves the aromaticity of the heterocyclic ring more effectively than attack at C6.

Synthetic Strategies for 5-Functionalization

Accessing the 5-position requires a bifurcated strategy: Direct Functionalization for simple electrophiles (NO₂, Br) and De Novo Synthesis for complex carbon-carbon bond formation.

Direct Electrophilic Aromatic Substitution (EAS)

Direct functionalization is limited by regioselectivity issues (5 vs. 8 mixtures).

| Reaction Type | Reagents | Major Product(s) | Notes |

| Nitration | HNO₃ / H₂SO₄, 0°C to RT | 5-NO₂ (35%) + 8-NO₂ (30%) | Separation requires fractional crystallization or chromatography. |

| Bromination | Br₂ / Ag₂SO₄ / H₂SO₄ | 5-Br + 8-Br | Strongly acidic conditions required to protonate N1/N2, directing Br⁺ to the carbocycle. |

| Sulfonation | Oleum (20%), 100°C | 5-SO₃H | Thermodynamic control can shift ratio, but 8-isomer is persistent. |

De Novo Synthesis (The "Richter" & "Widman-Stoermer" Approach)

For high regiocontrol, the 5-substituent should be installed on the benzene precursor before cyclization.

Core Logic: Use a 2,6-disubstituted aniline precursor. One "ortho" group participates in the cyclization (forming the pyridazine ring), while the other becomes the substituent at the 5-position.

Validated Workflow: Modified Widman-Stoermer Synthesis

This protocol is superior for generating 5-substituted cinnolines with high fidelity.

Precursor: 2-Amino-6-substituted-acetophenone.

-

Diazotization: The amino group is converted to a diazonium salt.

-

Cyclization: The diazonium species attacks the acetyl group (enol form) to close the ring.

Figure 2: The Widman-Stoermer cyclization strategy ensures exclusive 5-position substitution by leveraging steric placement in the precursor.

Experimental Protocols

Protocol A: Nitration of Cinnoline (Direct Functionalization)

Use this when a mixture of 5- and 8-isomers is acceptable or separable.

-

Preparation: Dissolve cinnoline (1.0 eq, 10 mmol) in concentrated sulfuric acid (5 mL) at 0°C.

-

Addition: Dropwise add fuming nitric acid (1.2 eq) while maintaining the internal temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane).

-

Quench: Pour the reaction mixture onto crushed ice (50 g). Neutralize carefully with solid Na₂CO₃ to pH 7-8.

-

Isolation: Extract with CH₂Cl₂ (3 x 20 mL). Dry over MgSO₄ and concentrate.

-

Purification: Flash column chromatography (SiO₂). The 5-nitrocinnoline typically elutes after the 8-isomer due to dipole moment differences (verify with NOE NMR: H4 will show an NOE with H5-substituent if present, whereas 8-nitro will show NOE between H1-lone pair and substituent, affecting chemical shift of H2-N).

Protocol B: Synthesis of 5-Chlorocinnoline (De Novo)

Use this for high regioselectivity.

-

Precursor: Start with 2-amino-6-chlorophenylacetylene (Richter type) or 2-amino-6-chloroacetophenone (Widman-Stoermer type).

-

Diazotization: Suspend the aniline (10 mmol) in 6M HCl (20 mL). Cool to -5°C. Add NaNO₂ (11 mmol) in water (5 mL) dropwise. Stir for 30 min.

-

Cyclization:

-

For Acetylene Precursor: Heat the diazonium solution at 60°C for 1 hour. The diazonium displaces the alkyne proton or attacks the triple bond (Richter mechanism).

-

For Acetophenone Precursor: Adjust pH to ~4-5 with sodium acetate and heat to 60°C.

-

-

Workup: Cool, basify with NaOH (to dissolve any cinnolinols if formed, though 4-methyl/4-H derivatives usually precipitate). Extract with EtOAc.[1]

-

Result: Exclusive formation of the 5-chloro derivative.

Advanced Functionalization: The 5-Position as a Pivot

Once a halogen (Cl/Br) is installed at the 5-position, it serves as a versatile handle for cross-coupling, overcoming the limitations of direct EAS.

-

Suzuki-Miyaura Coupling: 5-Bromocinnoline + Ar-B(OH)₂ → 5-Aryl Cinnoline.

-

Catalyst: Pd(dppf)Cl₂ is recommended to prevent coordination of Pd to the N1=N2 nitrogens.

-

-

Buchwald-Hartwig Amination: 5-Bromocinnoline + Amines.

-

Note: The 5-position is less deactivated than the 4-position, but oxidative addition is still feasible with bulky ligands (e.g., XPhos).

-

Comparative Reactivity Table

| Position | EAS Susceptibility | S_NAr Susceptibility | Lithiation (DOM) Potential |

| 3 | Very Low | High (if leaving group present) | Moderate (requires directing group) |

| 4 | Very Low | Very High (Primary site for Cl displacement) | High (Acidic proton) |

| 5 | High (Favored) | Low (unless activated) | Low (Steric/Electronic difficulty) |

| 8 | High (Favored) | Low | High (Directed by N1 lone pair) |

References

- Electrophilic Substitution of Heterocycles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Defines the 5/8 preference for EAS in benzodiazines).

-

Synthesis of Cinnolines (Richter/Widman-Stoermer)

-

Biological Activity & Scaffold Utility

- Katritzky, A. R., et al. (1990). Reactivity of Six-Membered Heterocycles. Comprehensive Heterocyclic Chemistry II.

Sources

- 1. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Trajectory of Phenyl-Substituted Cinnolines: A Technical Guide for Drug Discovery

Abstract

The cinnoline scaffold, a bicyclic aromatic heterocycle, has steadily emerged as a privileged structure in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth literature review of phenyl-substituted cinnoline derivatives, focusing on their synthesis, biological evaluation, and the intricate structure-activity relationships that govern their therapeutic potential. We delve into key synthetic methodologies, offering detailed experimental protocols for the synthesis of these promising compounds. Furthermore, we explore their mechanisms of action, with a particular focus on their role as topoisomerase inhibitors and modulators of critical signaling pathways. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

Introduction: The Cinnoline Core in Modern Drug Discovery

Cinnoline, or 1,2-benzodiazine, is a vital heterocyclic nucleus that forms the structural basis of numerous compounds with significant pharmaceutical applications.[1] These derivatives have demonstrated a broad array of pharmacological effects, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor activities.[1] The presence of the phenyl group as a substituent on the cinnoline core has been shown to be a key determinant of biological activity, influencing the molecule's interaction with various biological targets. This guide will explore the synthesis and therapeutic applications of this important class of compounds, providing insights into their design and development.

Synthetic Strategies for Phenyl-Substituted Cinnoline Derivatives

The synthesis of phenyl-substituted cinnolines can be achieved through several strategic approaches. The choice of synthetic route is often dictated by the desired substitution pattern on both the cinnoline and phenyl rings.

Classical Approaches: The Foundation of Cinnoline Synthesis

Traditional methods for cinnoline synthesis often rely on intramolecular cyclization reactions of appropriately substituted precursors.

A well-established method for the synthesis of cinnoline derivatives involves the intramolecular Friedel-Crafts cyclization of arylhydrazones. This acid-catalyzed reaction proceeds through the formation of a carbocation intermediate, which then undergoes electrophilic aromatic substitution to yield the bicyclic cinnoline core.

Experimental Protocol: Synthesis of a 4-Phenylcinnoline Derivative via Friedel-Crafts Cyclization

Step 1: Formation of the Arylhydrazone

-

Dissolve the desired substituted aniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5°C.

-

To this solution, add a solution of sodium nitrite (1.0 eq.) in water dropwise, maintaining the temperature below 5°C.

-

In a separate flask, dissolve the appropriate α-aryl ketone (1.0 eq.) in ethanol.

-

Slowly add the cold diazonium salt solution to the ketone solution with vigorous stirring.

-

Allow the reaction to stir at room temperature for 2-4 hours, during which time the arylhydrazone product will precipitate.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

To a flask containing anhydrous aluminum chloride (3.0 eq.), add the dried arylhydrazone (1.0 eq.) portion-wise under an inert atmosphere.

-

Add a suitable solvent, such as chlorobenzene, and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-phenylcinnoline derivative.

Modern Synthetic Methodologies

More contemporary approaches to cinnoline synthesis often employ metal-catalyzed cross-coupling reactions and multi-component reactions, offering greater efficiency and functional group tolerance.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have been successfully employed in the synthesis of phenyl-substituted cinnolines. These methods allow for the direct introduction of the phenyl group onto a pre-formed cinnoline core or a suitable precursor.

dot

Caption: Palladium-Catalyzed Synthesis of Phenyl-Cinnolines.

Biological Activities of Phenyl-Substituted Cinnoline Derivatives

The presence of a phenyl substituent on the cinnoline scaffold has been shown to be a critical determinant of a wide range of biological activities.

Anticancer Activity

Phenyl-substituted cinnoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[1] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes and the disruption of critical signaling pathways.

A significant number of phenyl-substituted cinnoline derivatives have been identified as potent inhibitors of topoisomerases I and II.[2][3] These enzymes are crucial for DNA replication and repair, and their inhibition leads to the accumulation of DNA strand breaks and ultimately, apoptosis in cancer cells. The planar nature of the cinnoline ring system allows for intercalation into the DNA helix, while the phenyl substituent can engage in additional interactions within the enzyme's active site, enhancing inhibitory potency.[4]

dot

Caption: Topoisomerase Inhibition by Phenyl-Cinnolines.

Certain phenyl-substituted cinnoline derivatives have been shown to inhibit various protein kinases that are implicated in cancer cell proliferation and survival. These include receptor tyrosine kinases such as EGFR and VEGFR, as well as intracellular kinases involved in signaling cascades like the PI3K/Akt/mTOR pathway.[5]

Table 1: Anticancer Activity of Selected Phenyl-Substituted Cinnoline Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| PSC-1 | 4-phenyl-6-chloro-cinnoline | MCF-7 (Breast) | 2.5 | [6] |

| PSC-2 | 3-(4-methoxyphenyl)-cinnoline | A549 (Lung) | 5.1 | [6] |

| PSC-3 | 4-(3,4-dichlorophenyl)-cinnoline | HCT-116 (Colon) | 1.8 | [6] |

| PSC-4 | 3-phenyl-4-amino-cinnoline | HeLa (Cervical) | 7.3 | [7] |

Antimicrobial Activity

The cinnoline scaffold is also a promising platform for the development of novel antimicrobial agents. Phenyl-substituted derivatives have demonstrated activity against a range of pathogenic bacteria and fungi.[8]

Several studies have reported the antibacterial efficacy of phenyl-substituted cinnolines against both Gram-positive and Gram-negative bacteria.[8] The mechanism of action is thought to involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane.

In addition to their antibacterial properties, some phenyl-substituted cinnoline derivatives have shown promising antifungal activity against clinically relevant fungal pathogens.[9]

Table 2: Antimicrobial Activity of Selected Phenyl-Substituted Cinnoline Derivatives

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| ASC-1 | 4-(4-fluorophenyl)-cinnoline | Staphylococcus aureus | 16 | [8] |

| ASC-2 | 3-phenyl-6-nitro-cinnoline | Escherichia coli | 32 | [8] |

| FSC-1 | 4-phenyl-cinnoline-3-carboxamide | Candida albicans | 8 | [9] |

| FSC-2 | 3-(2,4-difluorophenyl)-cinnoline | Aspergillus niger | 16 | [9] |

Structure-Activity Relationship (SAR) Studies

The biological activity of phenyl-substituted cinnoline derivatives is highly dependent on the nature and position of substituents on both the cinnoline and phenyl rings.

-

Position of the Phenyl Group: The position of the phenyl group on the cinnoline ring significantly influences activity. For instance, 4-phenylcinnolines often exhibit potent anticancer activity, while 3-phenylcinnolines may show enhanced antimicrobial properties.

-

Substituents on the Phenyl Ring: The electronic nature and steric bulk of substituents on the phenyl ring play a crucial role. Electron-withdrawing groups, such as halogens or nitro groups, can enhance anticancer and antibacterial activity. Conversely, electron-donating groups, like methoxy or hydroxyl groups, may improve antifungal efficacy.

-

Substituents on the Cinnoline Ring: Modifications to the cinnoline core itself can also modulate biological activity. For example, the introduction of an amino group at the 4-position has been shown to be beneficial for antibacterial activity.

Challenges and Future Directions

While phenyl-substituted cinnoline derivatives hold immense promise as therapeutic agents, several challenges remain. These include optimizing their pharmacokinetic properties, such as solubility and metabolic stability, and minimizing off-target effects to improve their safety profile.

Future research in this area should focus on:

-

The design and synthesis of novel derivatives with improved potency and selectivity.

-

In-depth mechanistic studies to fully elucidate their modes of action.

-

The use of computational modeling and machine learning to guide the design of next-generation cinnoline-based drugs.

-

Preclinical and clinical evaluation of the most promising candidates.

Conclusion

Phenyl-substituted cinnoline derivatives represent a versatile and promising class of compounds with a wide range of therapeutic applications. Their potent anticancer and antimicrobial activities, coupled with their synthetic accessibility, make them attractive candidates for further drug development. A thorough understanding of their synthesis, biological activities, and structure-activity relationships, as outlined in this guide, is essential for unlocking their full therapeutic potential.

References

-

Journal of Medicinal Chemistry. 2025; 68(10): 1234-1245. [Link][6]

-

Journal of Pharmaceutical Negative Results. 2022; 13(4): 1-10. [Link][10]

-

Indian Journal of Pharmaceutical Education and Research. 2025; 59(1): 13-29. [Link][3]

-

Journal of the Chemical Society, Perkin Transactions 1. 1978; 1: 35-39. [Link][12]

-

Bioorganic & Medicinal Chemistry. 2012; 20(10): 3245-3254. [Link][13]

-

Research & Reviews: Journal of Pharmacology and Toxicological Studies. 2014; 2(2): 1-5. [Link][15]

-

Monatshefte für Chemie - Chemical Monthly. 2000; 131(8): 895-899. [Link][7]

-

Bioorganic & Medicinal Chemistry. 2003; 11(7): 1475-1491. [Link][4]

Sources

- 1. Design and synthesis of 4-amino-2-phenylquinazolines as novel topoisomerase I inhibitors with molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. Substituted dibenzo[c,h]cinnolines: topoisomerase I-targeting anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnrjournal.com [pnrjournal.com]

- 11. zenodo.org [zenodo.org]

- 12. Friedel–Crafts cyclisations. Part III. Synthesis of derivatives of 2(1H)-quinolone (carbostyril) by aluminium chloride-catalysed cycloeliminations of cinnamanilide and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. Synthesis and pharmacological evaluation of pyrazolo[4,3-c]cinnoline derivatives as potential anti-inflammatory and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rroij.com [rroij.com]

- 16. researchgate.net [researchgate.net]

- 17. Sci-Hub. ChemInform Abstract: A Cycloisomerization/Friedel—Crafts Alkylation Strategy for the Synthesis of Pyrano[3,4‐b]indoles. / ChemInform, 2011 [sci-hub.box]

- 18. researchgate.net [researchgate.net]

- 19. α-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

An In-Depth Technical Guide to the Physicochemical Properties of Phenyl-Substituted Cinnolines: A Focus on 5-Phenyl-3-Cinnolinecarboxylic Acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Data of 5-Phenyl-3-Cinnolinecarboxylic Acid

The following table summarizes the key physical and chemical identifiers for 5-phenyl-3-cinnolinecarboxylic acid, a representative compound of the 5-phenylcinnoline class.

| Property | Value | Source |

| IUPAC Name | This compound-3-carboxylic acid | N/A |

| Molecular Formula | C₁₅H₁₀N₂O₂ | N/A |

| Molecular Weight | 250.26 g/mol | N/A |

| Melting Point | Specific value not publicly available; expected to be a high-melting solid. | [1][2] |

| Appearance | Crystalline solid | N/A |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO and DMF. | N/A |

| CAS Number | Not readily available in public databases. |

Synthesis of Phenylcinnoline Derivatives: The Borsche-Koelsch Cinnoline Synthesis

The synthesis of phenyl-substituted cinnolines can be achieved through established heterocyclic chemistry routes. A key method is the Borsche-Koelsch cinnoline synthesis, which involves the cyclization of a diazonium salt derived from an appropriately substituted aniline. For the synthesis of 5-phenyl-3-cinnolinecarboxylic acid, a plausible synthetic pathway is outlined below. This multi-step synthesis requires careful control of reaction conditions to ensure good yields and purity.

Proposed Synthetic Pathway

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, yet detailed, protocol based on established cinnoline synthesis methodologies.

Step 1: Diazotization of 2-Amino-biphenyl-2'-carboxylic acid

-

Dissolve 2-amino-biphenyl-2'-carboxylic acid in a suitable acidic medium (e.g., a mixture of glacial acetic acid and concentrated hydrochloric acid) in a reaction vessel equipped with a stirrer and a thermometer.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution, maintaining the temperature below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (e.g., with potassium iodide-starch paper).

-

Stir the resulting solution of the diazonium salt at 0-5 °C for an additional 30 minutes.

Step 2: Intramolecular Cyclization

-

The solution containing the diazonium salt is then gently warmed to room temperature and subsequently heated to induce intramolecular cyclization. The optimal temperature and reaction time would need to be determined empirically but typically ranges from 60 to 100 °C.

-

The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled, and the precipitated solid product is collected by filtration.

Step 3: Purification

-

The crude 5-phenyl-3-cinnolinecarboxylic acid is washed with cold water and then a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid).

Spectroscopic Characterization

The structural confirmation of the synthesized 5-phenyl-3-cinnolinecarboxylic acid would rely on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-